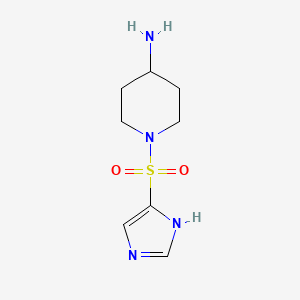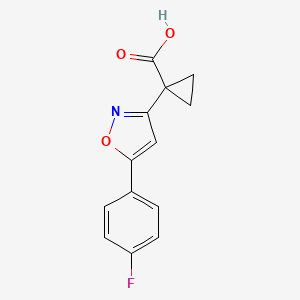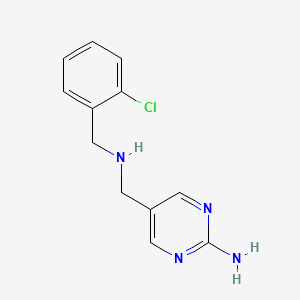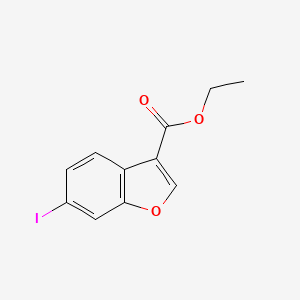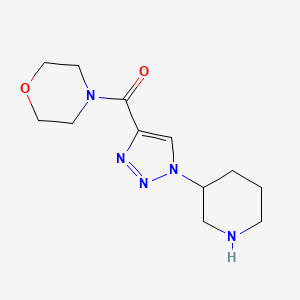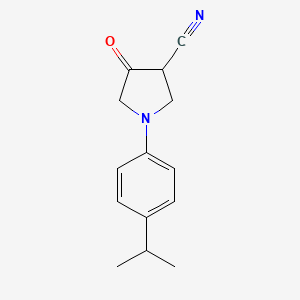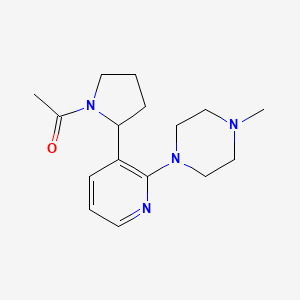
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step involves the reaction of the pyridine derivative with 4-methylpiperazine under controlled conditions.
Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving the intermediate formed in the previous step.
Final assembly: The final step involves the coupling of the pyrrolidine derivative with the ethanone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: This compound shares structural similarities with 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, particularly in the presence of the piperazine and pyridine rings.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Another structurally related compound that features a piperazine ring and a pyridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H24N4O |
|---|---|
分子量 |
288.39 g/mol |
IUPAC 名称 |
1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N4O/c1-13(21)20-8-4-6-15(20)14-5-3-7-17-16(14)19-11-9-18(2)10-12-19/h3,5,7,15H,4,6,8-12H2,1-2H3 |
InChI 键 |
VPSFRVRODMLIOX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)
